molecular formula C7H4O2S2 B046883 Thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1723-27-9

Thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B046883
CAS No.: 1723-27-9
M. Wt: 184.2 g/mol
InChI Key: GVZXSZWCZGKLRS-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H4O2S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic structure consisting of two fused thiophene rings.

Mechanism of Action

Target of Action

Thieno[3,2-b]thiophene-2-carboxylic acid has been reported to have agonist activity against the GPR35 . GPR35 is a G protein-coupled receptor that is involved in various physiological processes and is considered a potential therapeutic target for several diseases.

Mode of Action

The compound interacts with its target, GPR35, and induces a β-arrestin-biased agonism . This means that it preferentially recruits β-arrestin over stimulating G protein signaling. This bias can lead to different physiological responses compared to balanced or G protein-biased agonists.

Result of Action

The activation of GPR35 by this compound can lead to various molecular and cellular effects, depending on the tissue and cell type. For instance, in immune cells, GPR35 activation can modulate immune responses, while in neurons, it can modulate pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thieno[3,2-b]thiophene followed by a palladium-catalyzed carbonylation reaction. Another method includes the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions such as the Stille or Suzuki coupling reactions, which are well-suited for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thieno[2,3-b]thiophene-2-carboxylic acid
  • Thieno[3,4-b]thiophene-2-carboxylic acid
  • Thiophene-2,5-dicarboxylic acid

Comparison: Thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to thieno[2,3-b]thiophene-2-carboxylic acid, it has different electronic characteristics due to the position of the sulfur atoms. Thiophene-2,5-dicarboxylic acid, on the other hand, has two carboxylic acid groups, which can lead to different reactivity and applications .

Biological Activity

Thieno[3,2-b]thiophene-2-carboxylic acid (TTCA) is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as a G protein-coupled receptor (GPCR) agonist. This article explores the biological activity of TTCA, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

This compound has the molecular formula C7H4O2S2C_7H_4O_2S_2 and a molecular weight of 184.24 g/mol. Its structure includes a carboxylic acid group attached to a thieno[3,2-b]thiophene framework, which is known for its electronic properties and potential in organic electronics.

PropertyValue
Molecular FormulaC₇H₄O₂S₂
Molecular Weight184.24 g/mol
Boiling PointNot available
Log P (Octanol/Water)1.47 - 3.69
H-bond Acceptors/Donors2 / 1

Recent studies have identified TTCA derivatives as selective agonists for the GPR35 receptor, which is implicated in various physiological processes including inflammation and pain modulation. The optimization of TTCA derivatives has led to compounds that exhibit β-arrestin-biased agonism, enhancing their therapeutic potential by selectively activating signaling pathways associated with GPR35 without triggering unwanted side effects related to other GPCR pathways .

Agonist Activity

A significant study reported the optimization of a series of TTCA derivatives for their agonist activity against GPR35. Among these, compound 13 was identified as the most potent agonist, while compounds 30 and 36 showed high efficacy in promoting β-arrestin translocation . This suggests that specific modifications to the TTCA structure can significantly enhance biological activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between TTCA derivatives and the GPR35 receptor. These studies indicate that the carboxylic acid group plays a crucial role in stabilizing the ligand-receptor complex through hydrogen bonding and electrostatic interactions .

Case Studies

  • GPR35 Agonism : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various TTCA derivatives and evaluated their efficacy as GPR35 agonists. The findings demonstrated that structural modifications could lead to significant variations in agonistic activity, highlighting the importance of molecular design in drug development .
  • CYP Inhibition : Another aspect of TTCA's biological profile is its interaction with cytochrome P450 enzymes. It has been reported that TTCA acts as an inhibitor of CYP1A2, which is relevant for drug metabolism and potential drug-drug interactions . Understanding these interactions is crucial for assessing the safety and efficacy of TTCA-based therapeutics.

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXSZWCZGKLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349773
Record name Thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1723-27-9
Record name Thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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